

Application Notes: Rhodium(II) Triphenylacetate Dimer in Catalytic Nitrene Insertion

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Compound of Interest

Compound Name: Rhodium(II) triphenylacetate dimer

Cat. No.: B15549764

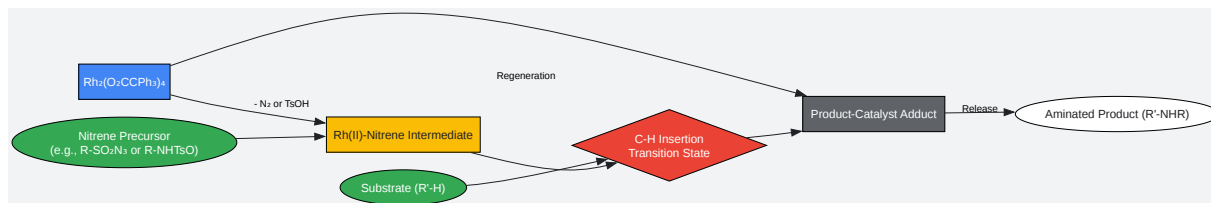
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Introduction

The functionalization of carbon-hydrogen (C-H) bonds is a paramount objective in modern organic synthesis, offering a direct and atom-economical route to complex molecules from simple precursors. Among the various strategies, transition-metal-catalyzed nitrene insertion into C-H bonds has emerged as a powerful tool for constructing C-N bonds, which are ubiquitous in pharmaceuticals and biologically active compounds. Dirhodium(II) paddlewheel complexes are highly effective catalysts for this transformation.[1] While catalysts like $\text{Rh}_2(\text{OAc})_4$ are common, **Rhodium(II) triphenylacetate dimer**, $\text{Rh}_2(\text{O}_2\text{CCPh}_3)_4$ or $\text{Rh}_2(\text{TPA})_4$, which features bulky triphenylacetate ligands, offers unique selectivity and reactivity, particularly in reactions involving carbamate-derived nitrenes.[2][3] This document provides detailed application notes and protocols for researchers utilizing $\text{Rh}_2(\text{O}_2\text{CCPh}_3)_4$ in C-H amination reactions.

Mechanism of Action

The catalytic cycle for rhodium-catalyzed C-H amination is believed to proceed through the formation of a highly reactive rhodium-nitrene intermediate.[4][5] The process begins with the reaction of the Rh(II) catalyst with a nitrene precursor, such as a sulfonyl azide or an N-tosyloxycarbamate, often facilitated by an oxidant or base.[5][6] This generates the key metal-nitrenoid species. This electrophilic intermediate then undergoes insertion into a C-H bond of the substrate via a concerted, asynchronous transition state.[5] Finally, the product is released, regenerating the active Rh(II) catalyst for the next cycle.



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Catalytic cycle of Rh(II)-catalyzed C-H nitrene insertion.

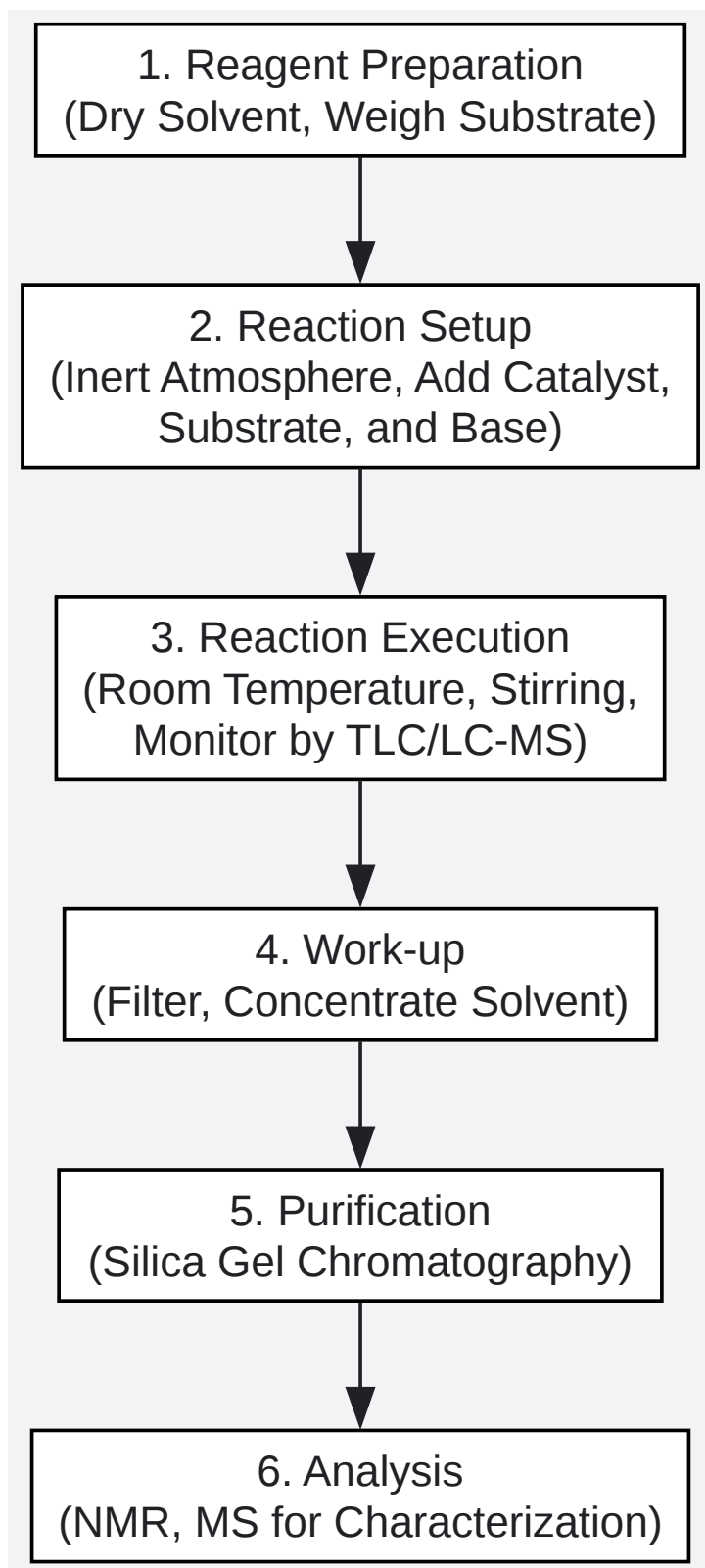
Quantitative Data Summary

Rhodium(II) triphenylacetate dimer has proven effective for the intramolecular C-H insertion of nitrenes derived from N-tosyloxycarbamates, leading to the formation of oxazolidinones.[6] The reaction proceeds efficiently for benzylic, tertiary, and even secondary C-H bonds with high yields.[6]

Entry	Substrate (N-Tosyloxycarbamate)	C-H Bond Type	Product (Oxazolidinone)	Yield (%) ^[6]
1	N-Tosyloxy-3-phenylpropylcarbamate	Benzylic (2°)	5-Phenyl-oxazolidin-2-one	85
2	N-Tosyloxy-3,3-dimethylbutylcarbamate	Tertiary (3°)	5,5-Dimethyl-oxazolidin-2-one	81
3	N-Tosyloxy-4-phenylbutylcarbamate	Benzylic (2°)	5-(Phenylmethyl)-oxazolidin-2-one	75
4	N-Tosyloxy-4-methylpentylcarbamate	Tertiary (3°)	5-Isopropyl-oxazolidin-2-one	78
5	N-Tosyloxy-pentylcarbamate	Secondary (2°)	5-Ethyl-oxazolidin-2-one	64

Experimental Protocols

A general workflow for these reactions involves careful setup under an inert atmosphere, execution of the reaction, and subsequent purification and analysis of the product.



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General experimental workflow for C-H amination.

Protocol 1: General Procedure for Intramolecular C-H Amination of N-Tosyloxycarbamates

This protocol is adapted from the rhodium-catalyzed decomposition of N-tosyloxycarbamates to form oxazolidinones.[6]

Materials:

- N-tosyloxycarbamate substrate (1.0 eq)
- **Rhodium(II) triphenylacetate dimer**, $\text{Rh}_2(\text{O}_2\text{CCPh}_3)_4$ (6 mol%)[6]
- Potassium carbonate (K_2CO_3), anhydrous (3.0 eq)
- Dichloromethane (CH_2Cl_2), anhydrous
- Inert gas (Nitrogen or Argon)
- Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)
- Silica gel for chromatography

Procedure:

- To a flame-dried round-bottom flask under an inert atmosphere, add the N-tosyloxycarbamate substrate (e.g., 0.5 mmol, 1.0 eq).
- Add anhydrous dichloromethane (e.g., 5 mL) to dissolve the substrate.
- To the stirred solution, add **Rhodium(II) triphenylacetate dimer** (0.03 mmol, 6 mol%) and anhydrous potassium carbonate (1.5 mmol, 3.0 eq).[6]
- Stir the resulting suspension vigorously at room temperature.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-6 hours).

- Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and inorganic base.
- Rinse the filter pad with a small amount of dichloromethane.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure oxazolidinone.

Protocol 2: Preparation of Sulfamoyl Azide Nitrene Precursors

Sulfamoyl azides are precursors for sulfamoyl nitrenes. A modern, safe method for their synthesis from secondary amines has been developed using a specialized sulfonyl azide transfer agent.^[7]

Materials:

- Secondary amine (1.0 eq)
- 2,3-dimethyl-1H-imidazolium triflate (sulfonyl azide transfer reagent) (1.1 eq)^[7]
- Acetonitrile (CH_3CN), anhydrous
- Inert gas (Nitrogen or Argon)

Procedure:

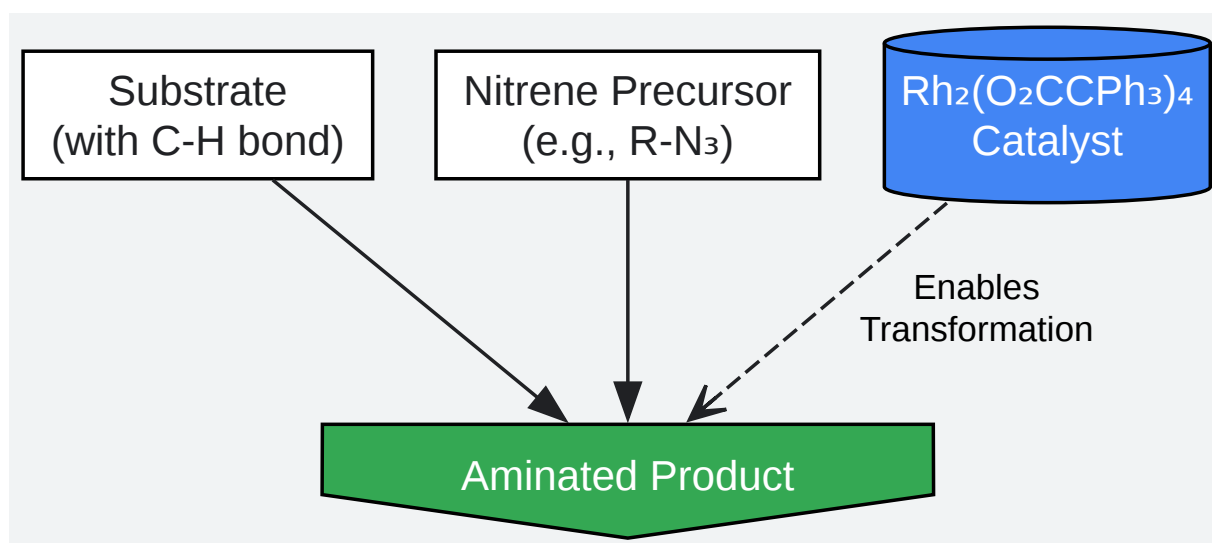
- In a round-bottom flask under an inert atmosphere, dissolve the sulfonyl azide transfer reagent (1.1 eq) in anhydrous acetonitrile (to make a ~0.1 M solution).
- Cool the solution to 0 °C in an ice bath.
- Add the secondary amine (1.0 eq) neat to the stirred solution.^[7]
- Allow the reaction to stir at 0 °C for approximately 1.5 hours. Monitor by LC-MS for completion.

- Upon completion, the reaction mixture can often be used directly or subjected to an aqueous work-up and extraction to isolate the sulfamoyl azide product.

Safety Note: While modern azide transfer reagents are designed for improved safety, all azide compounds should be handled with extreme care behind a blast shield, as they are potentially explosive.[7]

Logical Relationships and Key Components

The success of the C-H amination reaction hinges on the interplay between three key components: the substrate containing the target C-H bond, the nitrene precursor that provides the nitrogen moiety, and the rhodium catalyst that facilitates the transformation.



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Relationship of key components in C-H amination.

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